Superior 1:1 Michael Addition Selectivity of TMA Chromate vs. Lithium Chromate with Methyl Acrylate
Under thermal conditions (THF, reflux, 24 h) with 1.1 equiv of methyl acrylate, tetramethylammonium pentacarbonyl(1-oxidoethylidene)chromate(0) (22) produced the 1:1 Michael adduct (4-oxopentanoic acid methyl ester, 2) in 79% isolated yield with 0% of the 2:1 adduct [1]. In contrast, the lithium analogue (1) under comparable conditions (2 equiv methyl acrylate, 2 h) gave only 47% of the 1:1 adduct, accompanied by 7% of the 2:1 adduct and significant mass loss to uncharacterized products [1]. This represents a net selectivity improvement from 47% to 79% for the desired mono-addition product, with complete suppression of oligomeric side products when using the TMA salt instead of the lithium salt.
| Evidence Dimension | 1:1 Michael adduct yield with methyl acrylate under thermal conditions |
|---|---|
| Target Compound Data | 79% isolated yield of 1:1 adduct; 0% 2:1 adduct (1.1 equiv methyl acrylate, THF reflux, 24 h) |
| Comparator Or Baseline | Lithium pentacarbonyl(1-oxidoethylidene)chromate(0): 47% 1:1 adduct yield; 7% 2:1 adduct (2 equiv methyl acrylate, THF reflux, 2 h) |
| Quantified Difference | +32 percentage points higher 1:1 yield; complete elimination of 2:1 oligomeric byproduct |
| Conditions | Thermal reaction in THF at reflux; methyl acrylate as Michael acceptor |
Why This Matters
For synthetic chemists procuring an acyl anion equivalent, the TMA salt's exclusive 1:1 stoichiometric control eliminates the need for chromatographic separation of oligomeric byproducts, reducing purification burden and increasing overall synthetic efficiency.
- [1] Söderberg, B. C.; York, D. C.; Hoye, T. R.; Rehberg, G. M.; Suriano, J. A. Lithium and Tetramethylammonium Pentacarbonyl(1-oxidoethylidene)chromate(0) ⟷ Acetylpentacarbonylchromate(0) as Acetyl Anion Equivalents for Conjugate Addition Reactions with Electron Deficient Alkenes. Organometallics, 1994, 13, 4501–4509. Table 1, entries 1–3. View Source
